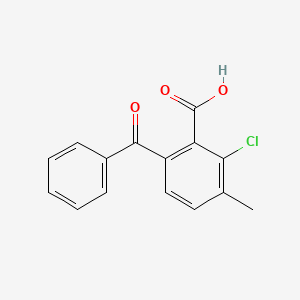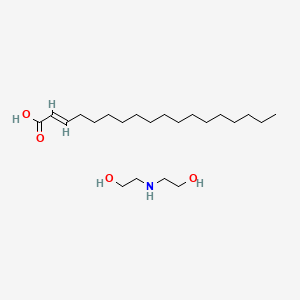
Einecs 270-592-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 270-592-5, also known as quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial and commercial applications due to its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides typically involves the reaction of benzyl chloride with a mixture of C12-16 alkyl dimethylamines. The reaction is carried out in the presence of a solvent, such as ethanol or isopropanol, and under controlled temperature conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include benzyl alcohols or benzaldehydes.
Reduction: Reduced products include secondary or tertiary amines.
Substitution: Substituted products vary depending on the nucleophile used.
Scientific Research Applications
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides have a wide range of applications in scientific research:
Chemistry: Used as phase transfer catalysts in organic synthesis.
Biology: Employed as disinfectants and antiseptics due to their antimicrobial properties.
Medicine: Utilized in formulations for topical antiseptics and disinfectants.
Industry: Applied in water treatment, textile processing, and as preservatives in various products.
Mechanism of Action
The antimicrobial action of quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides is primarily due to their ability to disrupt microbial cell membranes. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This results in the death of the microorganism.
Comparison with Similar Compounds
Similar Compounds
- Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides
- Quaternary ammonium compounds, benzyl-C10-16-alkyldimethyl, chlorides
Uniqueness
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides are unique due to their specific alkyl chain length (C12-16), which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances their antimicrobial efficacy and makes them suitable for a wide range of applications.
Properties
CAS No. |
68444-28-0 |
|---|---|
Molecular Formula |
C22H45NO4 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;(E)-octadec-2-enoic acid |
InChI |
InChI=1S/C18H34O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h16-17H,2-15H2,1H3,(H,19,20);5-7H,1-4H2/b17-16+; |
InChI Key |
KGVPAGDDAAYBGA-CMBBICFISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)O.C(CO)NCCO |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


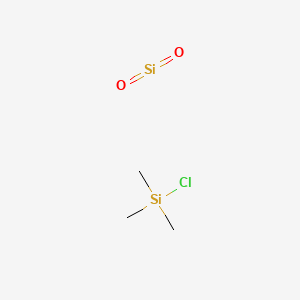
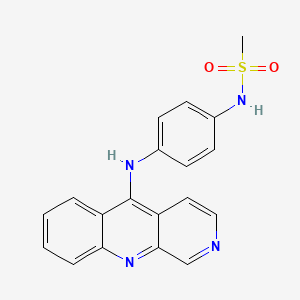
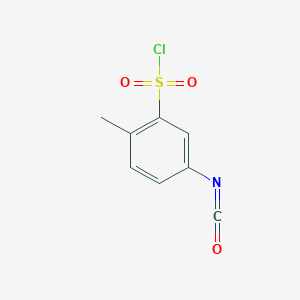


![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
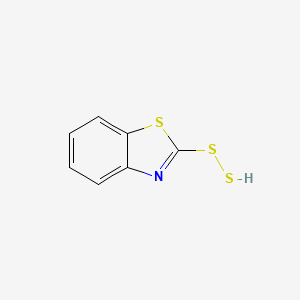

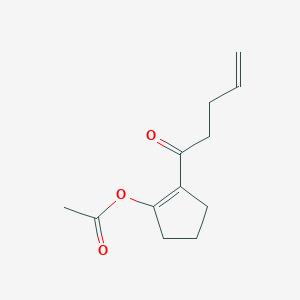


![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)

